2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene
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Overview
Description
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene is an organic compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol It is a derivative of benzene, substituted with bromine, fluorine, and a methanesulfonylmethyl group
Preparation Methods
The synthesis of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Bromination and Fluorination:
Methanesulfonylation: The methanesulfonylmethyl group is introduced through a reaction with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The methanesulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures. Palladium-based catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene depends on its specific applicationThe methanesulfonylmethyl group, in particular, can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene include:
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: This compound has a similar structure but lacks the methanesulfonylmethyl group, making it less reactive in certain types of reactions.
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methanesulfonylmethyl group, which can significantly alter its chemical properties and reactivity.
1-Bromo-2-fluorobenzene: This simpler compound lacks both the methanesulfonylmethyl and trifluoromethyl groups, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it valuable for various chemical transformations and applications .
Properties
Molecular Formula |
C8H8BrFO2S |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
InChI Key |
JBSGYMDWGLTXGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
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